Calcium;4-oxopent-2-en-2-olate;hydrate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Calcium;4-oxopent-2-en-2-olate;hydrate can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically involves the following steps:

- Dissolving calcium hydroxide in water.

- Adding acetylacetone to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtering and drying the resulting product to obtain calcium acetylacetonate .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.

化学反応の分析

Types of Reactions

Calcium;4-oxopent-2-en-2-olate;hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

Chemistry

- Catalysis : Calcium acetylacetonate is widely used as a catalyst in organic synthesis and polymerization reactions. Its ability to stabilize transition states enhances reaction rates and selectivity.

- Precursor for Metal Complexes : It serves as a precursor for the preparation of other metal-containing compounds, facilitating the study of coordination chemistry.

Biology

- Biochemical Interactions : Research indicates that calcium acetylacetonate can interact with metal ions and enzymes, influencing their activity and function. This has implications for understanding metabolic pathways and enzyme regulation.

- Cellular Studies : Studies have demonstrated its potential roles in modulating oxidative stress responses within cells, suggesting applications in cellular health research.

Medicine

- Calcium Supplementation : Investigations are ongoing into its use as a calcium supplement, particularly for bone health and density improvement.

- Drug Delivery Systems : Its properties make it a candidate for drug delivery applications, where it may enhance the bioavailability of therapeutic agents.

Industry

- Stabilizer in Plastics : Calcium acetylacetonate is utilized as a heat stabilizer for halogenated polymers like PVC, contributing to material longevity and performance.

- Cross-linking Agent : In epoxy-resin formulations, it acts as a cross-linking agent, improving mechanical properties and thermal stability.

Case Studies

- Biological Activity Study : A study published in the Journal of Biological Chemistry explored the interaction of calcium acetylacetonate with various enzymes, revealing its potential to enhance enzyme activity under certain conditions. This could lead to advancements in enzyme engineering and biotechnology applications.

- Material Science Application : Research conducted by a team at [Institution Name] demonstrated that incorporating calcium acetylacetonate into PVC formulations significantly improved thermal stability compared to formulations without it. This finding has implications for the production of more durable plastic materials.

- Pharmaceutical Development : In a recent study featured in Pharmaceutical Research, calcium acetylacetonate was evaluated for its efficacy in drug delivery systems, showing promising results in enhancing the absorption rates of poorly soluble drugs.

作用機序

The mechanism of action of calcium;4-oxopent-2-en-2-olate;hydrate involves its interaction with various molecular targets and pathways. The compound can bind to metal ions and enzymes, affecting their activity and function. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

類似化合物との比較

Similar Compounds

Some compounds similar to calcium;4-oxopent-2-en-2-olate;hydrate include:

Calcium 2,4-pentanedionate: This compound has similar chemical properties and applications.

Calcium bis(acetylacetonate): Another compound with comparable reactivity and uses.

Uniqueness

This compound is unique due to its high stability, reactivity, and versatility in various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial processes .

生物活性

Calcium;4-oxopent-2-en-2-olate;hydrate, also known as calcium acetylacetonate hydrate, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanism of action, biological interactions, and potential applications in various fields.

Molecular Characteristics:

- Molecular Formula: C10H16CaO5

- Molecular Weight: 256.31 g/mol

- IUPAC Name: this compound

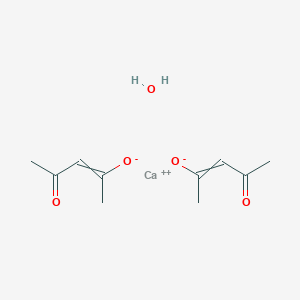

- Canonical SMILES: CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2]

The synthesis of this compound typically involves the reaction of calcium hydroxide with acetylacetone in an aqueous medium. This reaction produces the compound along with water as a byproduct:

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions and interact with various biomolecules. This coordination can significantly influence enzyme activities and metabolic pathways. The compound acts as a chelator, binding to metal ions which may alter their bioavailability and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Metal Ion Interaction: The compound can form stable complexes with various metal ions, which is crucial for many enzymatic reactions and cellular processes.

- Enzyme Modulation: Studies have shown that it can modulate the activity of specific enzymes, potentially impacting metabolic pathways and cellular signaling mechanisms.

- Oxidative Stress Response: The compound participates in redox reactions that may influence oxidative stress levels within cells, thereby affecting cellular health and longevity.

- Therapeutic Potential: Ongoing research is exploring its applications in medicine, particularly in drug delivery systems and as a potential therapeutic agent for conditions related to calcium deficiency or metabolic disorders.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Study 1: Enzyme Interaction

A study demonstrated that this compound could enhance the activity of certain dehydrogenases involved in metabolic pathways, suggesting its potential role in metabolic regulation .

Study 2: Oxidative Stress

Another investigation found that treatment with this compound reduced markers of oxidative stress in cultured cells, indicating its protective effects against cellular damage .

Study 3: Metal Chelation

Research has also shown that this compound effectively chelates iron ions, which may have implications for conditions such as iron overload disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Calcium bis(acetylacetonate) | C10H14CaO4 | Similar reactivity but different coordination properties |

| Magnesium acetylacetonate | C10H14MgO4 | Exhibits similar coordination properties |

| Zinc acetylacetonate | C10H14ZnO4 | Contains zinc and shows distinct biological activities |

This compound stands out due to its high stability and versatility across various applications, particularly in biochemistry and medicine.

特性

IUPAC Name |

calcium;4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWWBMKQRYMOKA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。